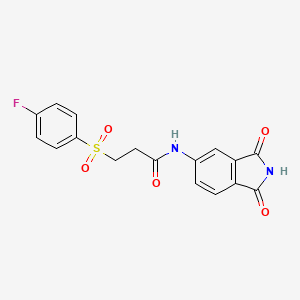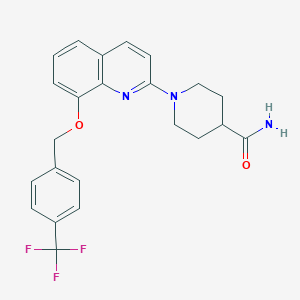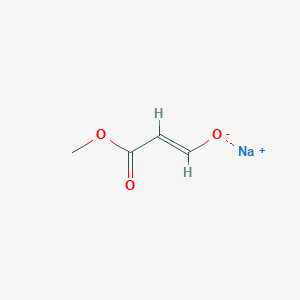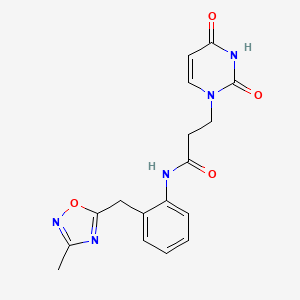
N-(1,3-dioxoisoindol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide, commonly known as DAS-181, is a small molecule therapeutic agent that has shown promising results in treating influenza and parainfluenza viruses. DAS-181 is a fusion protein that targets and cleaves sialic acid receptors on the surface of these viruses, preventing their entry into host cells.
Wissenschaftliche Forschungsanwendungen
Light Harvesting and Topoisomerase II Inhibition
Research on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, similar in structural complexity to N-(1,3-dioxoisoindol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide, has demonstrated potential applications in light harvesting efficiency and the development of novel inhibitor molecules for Topoisomerase II enzyme. These findings suggest that similar compounds might be explored for their utility in designing new dye-sensitized solar cells (DSSCs) and as lead compounds in pharmaceutical research (Mary et al., 2019).
Cyclooxygenase-2 Inhibition
Compounds containing the sulfonamide group have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Research has shown that the introduction of a fluorine atom into the structure of these compounds can significantly enhance their selectivity and potency as COX-2 inhibitors, leading to the development of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Fluorescent Molecular Probes
The development of new fluorescent solvatochromic dyes for use as molecular probes in biological studies has been facilitated by compounds with sulfonyl groups and aromatic structures. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultra-sensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).
Insecticidal Activity
The sulfoximine class of insecticides, represented by sulfoxaflor, showcases the utility of sulfonamide-containing compounds in developing broad-spectrum insecticides. Sulfoxaflor has shown efficacy against many sap-feeding insect pests, including those resistant to other classes of insecticides, highlighting the potential for similar compounds to be developed for agricultural applications (Zhu et al., 2011).
Antimicrobial and Anticancer Properties
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising activity against various bacterial and fungal strains, as well as against cancer cell lines. The research suggests potential applications in developing new antimicrobial agents and cancer therapeutics (Janakiramudu et al., 2017).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5S/c18-10-1-4-12(5-2-10)26(24,25)8-7-15(21)19-11-3-6-13-14(9-11)17(23)20-16(13)22/h1-6,9H,7-8H2,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHBPLFZYNTOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2709413.png)
![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide](/img/structure/B2709415.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2709416.png)
![{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine](/img/structure/B2709420.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)
![2,5-Dimethyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2709426.png)


![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide](/img/structure/B2709429.png)